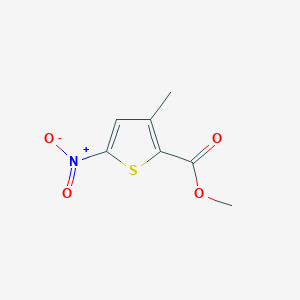
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride
Overview
Description
“4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 954369-08-5 . It has a molecular weight of 274.65 . The IUPAC name for this compound is 4-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-6(2-4-7)15-5-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 274.65 .Scientific Research Applications
Synthesis and Structural Analysis
Sulfonyl chlorides are pivotal in synthesizing sulfonamide compounds, which are analyzed for their structural characteristics using spectroscopic and X-ray diffraction methods. For instance, the synthesis and detailed structural characterization of sulfonamide derivatives, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, illustrate the application of sulfonyl chlorides in developing molecules with potential biological activity. These compounds undergo comprehensive analysis, including FTIR, NMR, XRD, and thermal analysis, to elucidate their molecular geometry, vibrational frequencies, and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Catalysis and Reaction Media
The role of sulfonyl chlorides in catalysis and as participants in novel reaction media is exemplified by their use in Friedel-Crafts sulfonylation reactions. These reactions are enhanced by unconventional media, such as ionic liquids, showcasing sulfonyl chlorides' reactivity and the strategic development of high-yield synthetic routes for diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Electrophilic Cyclization and Addition Reactions
Sulfonyl chloride derivatives are also central to electrophilic cyclization and addition reactions, forming complex organic frameworks. This includes the synthesis of allenes and the exploration of their reactivity towards various electrophilic reagents, leading to the formation of novel cyclic compounds or addition products, depending on the substituents and reaction conditions (Ivanov, Parushev, & Christov, 2014).
Synthesis of Functional Materials
The development of functional materials, such as liquid crystal intermediates and polymer electrolyte membranes, showcases the broader applications of sulfonyl chloride derivatives. For example, the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and their conversion to phthalocyanines for electronic applications indicate the versatility of these compounds in material science (Kondratenko et al., 1999).
Drug Synthesis and Biological Applications
While specific requests excluded drug use, dosage, and side effects, it's worth noting that sulfonyl chlorides, including derivatives similar to 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride, are integral in synthesizing sulfonamide-based drugs. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, underscoring the chemical's significance in medicinal chemistry (Mohamed et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles present in biological systems, leading to various biochemical changes.
Biochemical Pathways
It’s known that sulfonyl chlorides can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The reactivity of the sulfonyl chloride group suggests that it could potentially modify proteins or other biomolecules, leading to changes in cellular function .
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-6(2-4-7)15-5-8(10,11)12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDMBYRPHOVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234126 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954369-08-5 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954369-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-chloro-7,8-dihydropyrido[3,4-B]pyrazine-6(5H)-carboxylate](/img/structure/B3196060.png)

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3196068.png)
![N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3196082.png)



![tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3196109.png)




